molecular formula C8H10BrClS B13183036 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13183036
M. Wt: 253.59 g/mol
InChI Key: ZJQVNARSEWCHNP-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene (CAS 1485715-71-6) is a versatile heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its molecular structure, characterized by a thiophene ring core substituted with bromine at the 2-position and a 3-chloro-2-methylpropyl chain at the 5-position, provides two distinct reactive sites for further functionalization. The bromine on the electron-rich thiophene ring makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for carbon-carbon bond formation and the synthesis of complex biaryl structures . This reactivity is central to its value in constructing conjugated molecular systems for advanced materials . Simultaneously, the presence of the bromomethylenic group (-CH2Br) in the side chain offers an additional handle for nucleophilic substitution, allowing researchers to create diverse derivatives or incorporate the molecule into larger architectures. Thiophene derivatives are widely recognized as privileged scaffolds in drug discovery and materials science . They are frequently explored for their various pharmacological activities, including potential antimicrobial, anticancer, and antithrombolytic properties . Furthermore, thiophene-based compounds have attracted significant attention for their outstanding corrosion protection properties on various metals and alloys, with inhibition efficiencies often exceeding 95% at low concentrations . This compound is supplied as a research chemical strictly for laboratory investigation. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

2-bromo-5-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-3,6H,4-5H2,1H3

InChI Key

ZJQVNARSEWCHNP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Br)CCl

Origin of Product

United States

Preparation Methods

Bromination of Thiophene

The initial step often involves the regioselective bromination of thiophene to afford 2-bromothiophene, a key intermediate.

  • A patented method (CN102363614B) describes a green and efficient bromination process using bromine-containing waste water (rich in magnesium bromide) as the brominating agent. Thiophene is reacted with this waste water and concentrated sulfuric acid at 4–6 °C, with slow addition of hydrogen peroxide as an oxidant. After reaction and phase separation, 2-bromothiophene is isolated by reduced pressure distillation.

  • The mass ratios and conditions are optimized for high yield and selectivity:

    Reagent Mass Ratio (relative to brominated waste water)
    Thiophene 35–45
    Concentrated sulfuric acid 55–70
    Hydrogen peroxide (50%) 120–150
  • This method offers advantages such as low toxicity, high selectivity, recyclable brominating agent, and good product quality.

Alternative Bromination Approaches

  • Bromination with elemental bromine in chloroform under controlled temperature (0 °C to room temperature) is a classical approach to produce polybrominated thiophenes like 2,3,5-tribromothiophene, which can be further selectively debrominated or functionalized.

Introduction of the 3-Chloro-2-methylpropyl Side Chain at the 5-Position

Alkylation Strategy

  • The 5-position alkylation of 2-bromothiophene with a 3-chloro-2-methylpropyl moiety is typically achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

  • A common approach is to prepare a suitable organometallic intermediate (e.g., 2-bromo-5-lithiothiophene) by lithium-halogen exchange using n-butyllithium at low temperature, followed by reaction with an electrophilic alkyl halide such as 3-chloro-2-methylpropyl chloride.

  • This regioselective lithiation and alkylation sequence is supported by literature where chemo- and regioselective lithium/bromine exchange on polybrominated thiophenes enables selective functionalization.

Reaction Conditions and Purification

  • The lithiation step is carried out at −78 °C in tetrahydrofuran (THF) to prevent side reactions.

  • The alkylation is performed by adding the alkyl chloride electrophile slowly to the lithiated intermediate under inert atmosphere.

  • After completion, the reaction mixture is quenched, and the product is purified by column chromatography or distillation.

Alternative Synthetic Routes and Related Compounds

Chloromethylation of Thiophene Derivatives

  • Chloromethylation of thiophene rings using formaldehyde and hydrochloric acid is a known method to introduce chloromethyl groups at the 2-position, which can be further transformed into other functional groups.

  • However, this method suffers from low yield and formation of multiple side products such as 2,5-dichloromethylthiophene and polymeric impurities, complicating purification.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Remarks Reference
Bromination of thiophene Bromination with bromine waste water Brominated waste water, H2SO4, H2O2, 4–6 °C High yield, recyclable brominating agent
Alternative bromination Bromination with Br2 in CHCl3 Br2 (3 equiv.), chloroform, 0 °C to RT 75% yield for 2,3,5-tribromothiophene
Lithiation and alkylation Lithium-halogen exchange + alkylation n-BuLi, THF, −78 °C; 3-chloro-2-methylpropyl chloride Regioselective, high yield after purification
Chloromethylation Chloromethylation with formaldehyde HCl, formaldehyde Low yield, side products formation
Cyanide substitution Nucleophilic substitution NaCN/KCN, phase transfer catalyst Intermediate for further functionalization

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or Grignard reagents in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl-thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Utilized in the study of thiophene-based enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or conjugate formed.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-bromo-5-(3-chloro-2-methylpropyl)thiophene and selected analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-5-propylthiophene Propyl C₇H₉BrS 205.11 Simpler alkyl chain; baseline reactivity
2-Bromo-5-(triisopropylsilyl)thieno[3,2-b]thiophene Triisopropylsilyl, fused thieno ring C₁₆H₂₆BrSSi 376.00 Bulky substituent; used in macromolecular synthesis
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene Dihexyl, conjugated bithiophene C₂₀H₂₈Br₂S₂ 492.37 High conjugation; semiconductor applications (OLEDs, photovoltaics)
2-Bromo-5-(bromomethyl)thiophene Bromomethyl C₅H₄Br₂S 255.96 Reactive bromomethyl group; potential for cross-coupling
2-Bromo-5-(4-methoxyphenyl)thiophene 4-Methoxyphenyl C₁₁H₉BrOS 277.15 Electron-donating aryl group; modifies solubility/electronics
Target Compound 3-Chloro-2-methylpropyl C₈H₁₀BrClS* ~253.59* Balanced steric/electronic effects; potential bioactivity

*Estimated based on substituent addition to 2-bromo-5-substituted thiophene framework.

Electronic and Steric Effects

  • Alkyl vs. Bulky Substituents: The propyl group in 2-bromo-5-propylthiophene offers minimal steric hindrance, favoring reactions like electrophilic substitution. In contrast, the triisopropylsilyl group in the thieno[3,2-b]thiophene derivative introduces significant bulk, which may hinder reactivity but stabilize intermediates in macromolecular synthesis .
  • Halogenated Substituents : The 3-chloro-2-methylpropyl group in the target compound combines chloro (electron-withdrawing) and methyl (electron-donating) effects, creating a unique electronic profile that may optimize stability and bioactivity .

Key Research Findings

  • Materials Science : Bithiophenes like 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene achieve charge carrier mobilities >10⁻² cm²/V·s in organic field-effect transistors (OFETs), highlighting the importance of alkyl chain length and conjugation .

Biological Activity

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is a brominated thiophene derivative notable for its unique structural features, including a bromine atom at the second position and a 3-chloro-2-methylpropyl group at the fifth position of the thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₈H₁₀BrClS
  • Molecular Weight : Approximately 239.62 g/mol

The presence of halogen substituents in this compound enhances its reactivity and interactions with biological targets, which can be crucial for drug development.

Biological Activity Overview

Research indicates that 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene exhibits significant biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess efficacy against various pathogens. The halogen atoms are thought to enhance binding affinity to microbial targets, potentially increasing its antimicrobial effectiveness.
  • Anticancer Properties : The compound has shown promise in inhibiting certain cancer cell lines. Its structural characteristics may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis.

The biological activity of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is likely mediated through several mechanisms:

  • Halogen Bonding : The presence of bromine and chlorine atoms can facilitate halogen bonding interactions with proteins and nucleic acids, enhancing binding specificity and potency.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The following table compares 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene with structurally similar compounds regarding their biological activities:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-Bromo-5-(3-chloro-2-methylpropyl)thiopheneStructureModerateSignificant
2-Chloro-5-methylthiopheneStructureLowModerate
3-Bromo-4-methylthiopheneStructureLowLow

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antimicrobial properties of various thiophene derivatives found that compounds with similar halogenated structures exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of halogen atoms in increasing membrane permeability in bacterial cells.
  • Anticancer Research : In vitro studies on cancer cell lines showed that 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The compound's mechanism was linked to the generation of ROS and subsequent activation of apoptotic pathways.

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